7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (7-MeO-TMQ) is an organic compound synthesized through various methods, including the reaction of N-(2-bromophenyl)-N-methylethanamine with 2-methoxy-5-methyl acetophenone []. Studies have also explored its synthesis using microwave irradiation for faster reaction times and improved yields [].
Research suggests that 7-MeO-TMQ possesses various potential biological activities, making it an interesting subject for further investigation. Here are some reported activities:
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a heterocyclic organic compound characterized by its unique structural configuration, which includes a methoxy group at the 7th position and three methyl groups at the 2nd and 4th positions. Its molecular formula is and it has a molecular weight of approximately 203.28 g/mol. This compound is known for its anti-inflammatory properties and is utilized in various scientific applications, including the development of fluorescent dyes for biological microscopy and nanoscopy .
The major products formed from these reactions include various quinoline derivatives, hydrogenated compounds, and substituted quinolines.
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline exhibits notable biological activities. It has been identified as an anti-inflammatory agent that likely acts by inhibiting specific enzymes and signaling pathways involved in the inflammatory response. The presence of methoxy and methyl groups enhances its binding affinity to molecular targets, which contributes to its biological efficacy .
The synthesis of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the following methods:
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline finds applications in several fields:
Studies have shown that 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline interacts with various biological targets. It acts as an inhibitor for certain cytochrome P450 enzymes (specifically CYP1A2 and CYP2D6), which are crucial for drug metabolism. This interaction profile suggests potential implications for drug-drug interactions when used in therapeutic contexts .
Several compounds share structural similarities with 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. Here are some notable examples:
Compound Name | Similarity Index | Unique Features |
---|---|---|
2,2,4-Trimethyl-1,2-dihydroquinoline | 0.76 | Lacks the methoxy group; different chemical properties |
7-Methoxy-1,2-dihydroquinoline | 0.83 | Similar structure but without additional methyl groups |
7-Methoxy-1,2,3,4-tetrahydroquinoline | 0.84 | Contains a tetrahydro structure; affects reactivity |
4-Hydroxy-7-methoxyquinolin-2(1H)-one | 0.75 | Hydroxy group alters reactivity compared to the target compound |
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline stands out due to its combination of methoxy and methyl groups that enhance its chemical stability and biological activity. This unique structure allows it to participate in a broader range of